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Abstract

The BaAls crystal structure is a foundational prototype in materials science, serving as the
parent structure for a vast array of intermetallic compounds with diverse and significant
physical properties. This technical guide provides an in-depth overview of the foundational
research on the BaAls family, with a particular focus on its prominent derivatives: the ThCr2Siz-
type, CaBez2Gez-type, and BaNiSns-type structures. These materials are of significant interest
due to their exhibition of phenomena such as superconductivity, complex magnetism, and
topological semimetal behavior.[1][2][3] This guide details the crystal structures, experimental
synthesis protocols, and key physical properties of these materials, presenting quantitative
data in a clear, tabular format for comparative analysis. Furthermore, it includes mandatory
visualizations of crystal structures and experimental workflows to facilitate a deeper
understanding of this important class of materials.

Introduction to the BaAl4s Family

The BaAla structural family is one of the most populous and important in intermetallic chemistry.
[4][5][6] Its body-centered tetragonal lattice (space group 14/mmm) provides a versatile
framework that can accommodate a wide variety of elements, leading to a rich diversity of
electronic and magnetic ground states.[4][5] The parent compound, BaAla, is itself a non-
magnetic, metallic material that has been identified as a topological semimetal, hosting a three-
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dimensional Dirac spectrum.[4][5][7] This discovery has cast BaAls in a new light, not just as a
structural prototype but as a building block for a vast array of topological materials.[4][5]

The true versatility of the BaAls-type structure is realized in its numerous ternary derivatives. By
ordered substitution of the aluminum atoms, several key structure types are formed, including:

e ThCrzSiz-type: Perhaps the most famous derivative, this structure hosts a wide range of
phenomena, including high-temperature superconductivity and complex magnetic ordering.

[4]

o CaBez2Gez-type: A primitive tetragonal derivative that also exhibits superconductivity in
several of its members.

o BaNiSns-type: A non-centrosymmetric derivative, which is of interest for studying the effects
of broken inversion symmetry on superconductivity and other electronic properties.

This guide will delve into the foundational aspects of these key members of the BaAla family.

Crystal Structures

The crystal structures of BaAls and its derivatives are all based on a three-dimensional network
of corner- and edge-sharing tetrahedra. The specific arrangement and ordering of the
constituent atoms differentiate the various structure types.

The BaAls Prototype Structure

BaAls possesses a body-centered tetragonal crystal structure with the space group 14/mmm.[2]
The barium atoms occupy the high-symmetry 2a Wyckoff position, while the aluminum atoms
are found at two distinct crystallographic sites, 4d and 4e.[4]

Click to download full resolution via product page

Derivative Structures

The ThCrzSiz-type, CaBe2Gez-type, and BaNiSns-type structures are all ternary derivatives of
the BaAla prototype. They maintain the tetragonal symmetry but differ in the ordering of the
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atoms on the aluminum sublattice and, in some cases, the space group.

Click to download full resolution via product page

Data Presentation

The following tables summarize key crystallographic data for BaAls and representative

examples of its main derivative structure types.

Table 1: Crystallographic Data for BaAls and its Derivatives

Structure Space Reference(s
Compound a(A) c(A)
Type Group )
BaAls BaAls [4/mmm 4.56 11.23 [2]
BaFe2As:2 ThCr2Si2 [4/mmm 3.9635(5) 13.022(2) [8]
SrPd2Ge2 CaBe2Ge:z P4/nmm 4.452(1) 9.878(3)
LaPtGes BaNiSns l4mm 4.402(1) 10.081(2)

Table 2: Atomic Coordinates for BaAls and its Derivatives
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Compoun Wyckoff Referenc
d Atom Position X & z e(s)
BaAl4 Ba 2a 0 0 0 [4]
AlL 4d 0 1/2 1/4 [4]

AI2 4e 0 0 0.383 [4]

BaFezAs: Ba 2a 0 0 0 [8]
Fe 4d 0 1/2 1/4 (8]

As 4e 0 0 0.3545 [1]

SrPd2Gez Sr 2c 1/4 1/4 0.7456(2)

Pd1 2a 3/4 1/4 0

Pd2 2c 1/4 1/4 0.1388(2)

Gel 2b 3/4 1/4 1/2

Ge2 2c 1/4 1/4 0.3855(3)

LaPtGes La 2a 0 0 0

Pt 2a 0 0 0.4287(1)

Gel 2a 0 0 0.7303(3)

Ge2 4b 0 1/2 0.25

Experimental Protocols
Synthesis of Single Crystals: The Flux Growth Method

High-quality single crystals of BaAls and its derivatives are often grown using the metallic flux
method.[9] This technique is advantageous as it allows for crystal growth at temperatures
below the melting point of the target compound, which is often crucial for incongruently melting
materials. Aluminume-rich self-flux is a common choice for the synthesis of BaAla.

Exemplary Protocol for BaAls Single Crystal Growth using Al-rich self-flux:
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o Starting Materials: High-purity elemental Ba (e.g., 99.98%) and Al (e.g., 99.999%) are used.

» Stoichiometry: A molar ratio with a significant excess of Al is employed, for example, Ba:Al in
a 1:20 ratio. The excess Al acts as the solvent (flux).

e Crucible: The elements are placed in an alumina (Al20s3) crucible.

o Encapsulation: The crucible is sealed in a quartz ampoule under a partial pressure of high-
purity argon gas to prevent oxidation.

o Heating Profile:

o The sealed ampoule is heated in a programmable furnace to a high temperature, typically
around 1150 °C, over several hours.

o The temperature is held at 1150 °C for an extended period (e.g., 10-20 hours) to ensure
complete dissolution and homogenization of the elements.

o The furnace is then slowly cooled to a lower temperature, for instance, 700 °C, at a rate of
2-5 °C per hour. During this slow cooling, single crystals of BaAls nucleate and grow from
the molten flux.

o Crystal Separation: At the final temperature (e.g., 700 °C), the ampoule is quickly removed
from the furnace and inverted into a centrifuge to separate the grown crystals from the
remaining molten flux.

o Post-Growth Treatment: The separated crystals can be etched with a dilute solution of NaOH
to remove any residual Al flux from their surfaces.

Click to download full resolution via product page

Structural Characterization: Powder X-ray Diffraction
(PXRD) and Rietveld Refinement
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PXRD is a fundamental technique for phase identification and structural analysis of crystalline
materials. Rietveld refinement is a powerful method for analyzing the entire diffraction pattern
to refine crystal structure parameters.[10][11][12]

General PXRD and Rietveld Refinement Protocol:

o Sample Preparation: A small number of single crystals are finely ground into a homogeneous
powder using an agate mortar and pestle. The powder is then mounted on a low-background
sample holder.

o Data Collection: The PXRD pattern is collected using a diffractometer, typically with Cu Ka
radiation. Data is collected over a wide 26 range (e.g., 10-90°) with a small step size and
sufficient counting time to ensure good statistics.

o Phase Identification: The initial identification of the crystalline phases present in the sample
is performed by comparing the experimental diffraction pattern to databases such as the
Inorganic Crystal Structure Database (ICSD).

¢ Rietveld Refinement:

o Software: Specialized software such as GSAS-II, FullProf, or TOPAS is used for the
refinement.

o Initial Model: The refinement starts with an initial structural model, including the space
group, approximate lattice parameters, and atomic positions obtained from the literature or
databases.

o Refinement Strategy: A sequential refinement of parameters is typically employed. This
may include:

1. Scale factor and background parameters.
2. Unit cell parameters.
3. Peak profile parameters (e.g., Caglioti parameters for peak shape and width).

4. Atomic coordinates and isotropic displacement parameters.
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5. Preferred orientation parameters, if necessary.

o Goodness-of-Fit: The quality of the refinement is assessed by monitoring goodness-of-fit
indicators such as Rwp (weighted profile R-factor), Rp (profile R-factor), and x2 (chi-
squared). A good refinement will have low R-values and a flat difference plot (observed -
calculated intensity).

Physical Property Characterization

The temperature-dependent electrical resistivity provides crucial information about the
electronic nature of a material (e.g., metallic, semiconducting, superconducting). The four-
probe method is a standard technique for these measurements to eliminate the influence of
contact resistance.

Four-Probe Resistivity Measurement Protocol:

Sample Preparation: A bar-shaped single crystal with typical dimensions of a few millimeters
is selected.

o Contacting: Four thin wires (e.g., gold or platinum) are attached to the sample in a linear
arrangement using silver epoxy or spot welding. The outer two contacts serve as current
leads, and the inner two as voltage probes.

o Measurement Setup: The sample is mounted on a probe in a cryostat (e.g., a Physical
Property Measurement System - PPMS) that allows for temperature control over a wide
range. A constant DC or low-frequency AC current is passed through the outer leads, and the
voltage drop across the inner probes is measured.

» Data Acquisition: The resistance is measured as a function of temperature, typically from
room temperature down to low temperatures (e.g., 2 K). The resistivity (p) is then calculated
using the formula p = (V/1) * (A/L), where V is the measured voltage, | is the applied current,
Ais the cross-sectional area of the sample, and L is the distance between the voltage
probes.

Magnetic susceptibility measurements are essential for characterizing the magnetic properties
of a material, such as paramagnetism, diamagnetism, ferromagnetism, and
antiferromagnetism, as well as for detecting superconducting transitions. A Superconducting
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Quantum Interference Device (SQUID) magnetometer is a highly sensitive instrument for these
measurements.[13]

SQUID Magnetometry Protocol:

o Sample Preparation: A small, well-characterized single crystal is mounted in a sample holder
(e.g., a gelatin capsule or a straw) with a known orientation relative to the applied magnetic
field if anisotropic properties are to be studied.

e Measurement Modes:

o Zero-Field-Cooled (ZFC): The sample is cooled in the absence of an external magnetic
field to the lowest desired temperature. A small magnetic field (e.g., 10-100 Oe) is then
applied, and the magnetic moment is measured as the temperature is increased.

o Field-Cooled (FC): The sample is cooled in the presence of the same magnetic field, and
the magnetic moment is measured as a function of temperature during cooling or
subsequent warming.

o Data Analysis: The magnetic susceptibility (X) is calculated as x = M/H, where M is the
measured magnetic moment and H is the applied magnetic field. For a superconductor, the
ZFC curve will show a strong diamagnetic signal (negative susceptibility) below the critical
temperature (Tc), while the FC curve will exhibit a smaller diamagnetic signal due to flux
pinning (the Meissner effect).

Conclusion

The BaAla family of materials represents a rich and enduring area of condensed matter physics
and materials chemistry. From the foundational topological semimetal properties of the parent
compound BaAls to the high-temperature superconductivity and intricate magnetism of its
derivatives, this structural family continues to be a fertile ground for the discovery of novel
guantum phenomena. The experimental protocols and compiled data presented in this guide
offer a comprehensive starting point for researchers entering this exciting field. A thorough
understanding of the synthesis, structure, and physical properties of these materials is crucial
for harnessing their potential in future technological applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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